molecular formula C4HCl2FN2 B1312760 4,6-Dichloro-5-fluoropyrimidine CAS No. 213265-83-9

4,6-Dichloro-5-fluoropyrimidine

Cat. No. B1312760
CAS RN: 213265-83-9
M. Wt: 166.97 g/mol
InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoropyrimidine is a chemical compound with the molecular formula C4HCl2FN2 . It has a molecular weight of 166.97 g/mol . This compound is used as an intermediate for pharmaceuticals . It has been widely applied in industrial chemistry, agricultural chemistry, and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-fluoropyrimidine has been analyzed in several studies . The InChI code for this compound is 1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H . Theoretical vibrational spectra of a similar compound, 4,6-dichloro-5-methylpyrimidine, have been presented in a paper .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-fluoropyrimidine include a molecular weight of 166.97 g/mol . The compound has a topological polar surface area of 25.8 Ų . Other properties such as density, boiling point, and melting point are not specified in the search results .

Safety and Hazards

4,6-Dichloro-5-fluoropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4,6-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIGAHDDPJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461170
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-fluoropyrimidine

CAS RN

213265-83-9
Record name 4,6-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213265-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dichloro-5-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,6-Dichloro-5-fluoropyrimidine?

A1: The molecular formula of 4,6-Dichloro-5-fluoropyrimidine is C4Cl2FN2. Its molecular weight is 180.96 g/mol.

Q2: Can you describe the process for preparing 4,6-Dichloro-5-fluoropyrimidine as outlined in the research?

A: Unfortunately, the provided abstract does not offer specifics about the preparation process for 4,6-Dichloro-5-fluoropyrimidine. It only states that a process exists []. To get a detailed understanding of the preparation steps, you would need to consult the full research paper.

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